![molecular formula C6H14Cl2F2N2 B14011511 [1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride](/img/structure/B14011511.png)
[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride: is a chemical compound with the molecular formula C6H14Cl2F2N2 It is a derivative of cyclobutane, featuring both amine and difluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride typically involves the reaction of cyclobutane derivatives with appropriate amine and fluorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final dihydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group may be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of substituted cyclobutane derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of fluorinated amines on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in biochemical processes .
Medicine: In the medical field, derivatives of this compound are investigated for their potential therapeutic properties. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of drug candidates .
Industry: Industrially, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it a valuable intermediate in various chemical manufacturing processes .
Mecanismo De Acción
The mechanism of action of [1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- [1-(Aminomethyl)cyclobutyl]methanamine;dihydrochloride
- [1-(Aminomethyl)-3,3-difluorocyclobutanemethanol]
Comparison: Compared to its analogs, [1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride is unique due to the presence of two fluorine atoms on the cyclobutane ring. This fluorination can significantly alter the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C6H14Cl2F2N2 |
|---|---|
Peso molecular |
223.09 g/mol |
Nombre IUPAC |
[1-(aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C6H12F2N2.2ClH/c7-6(8)1-5(2-6,3-9)4-10;;/h1-4,9-10H2;2*1H |
Clave InChI |
FSYROCWPPAVWLI-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(F)F)(CN)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{(E)-[(3,5-Dioxo-1,2-diphenylpyrazolidin-4-yl)methylidene]amino}benzene-1-sulfonyl)-4-[(propan-2-yl)oxy]benzamide](/img/structure/B14011428.png)
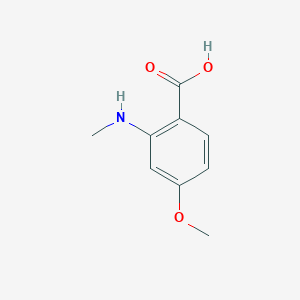
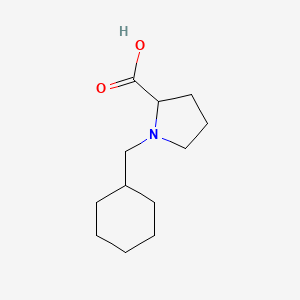
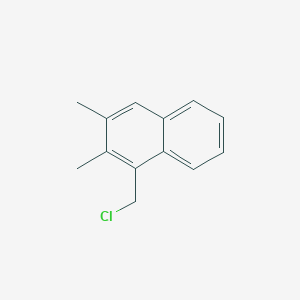
![{[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14011448.png)
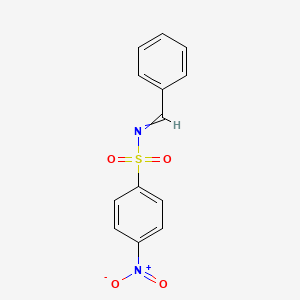
![4-[(4-Hydroxy-3-methoxy-phenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B14011454.png)
![[(1S,2S,4R,8S,9R,11S)-1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B14011460.png)


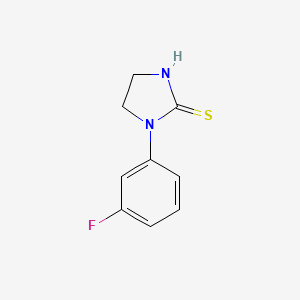
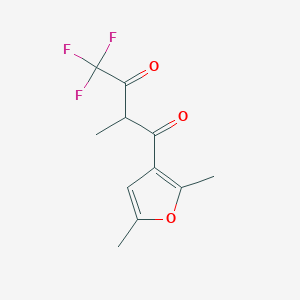
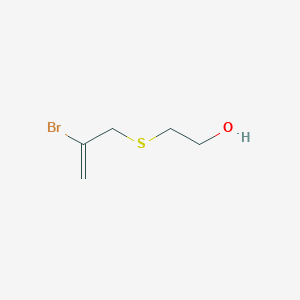
![N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide](/img/structure/B14011503.png)
